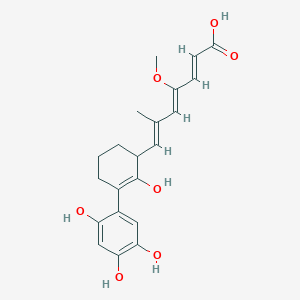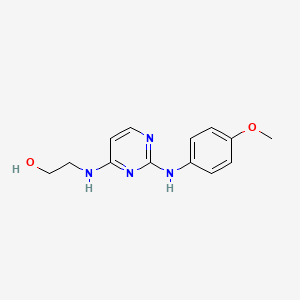
Cardiogenol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Cardiomyogenesis Induction
Cardiogenol C, a small molecule, has been found effective in inducing cardiomyogenesis in embryonic stem cells. A study demonstrated that this compound, among other diaminopyrimidine compounds (Cardiogenol A-D), could efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes, expressing several cardiac muscle markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5. These findings suggest its potential use in cardiac muscle differentiation and therapeutic applications for cardiac repair (Wu et al., 2004).
Enhancing Cardiac Marker Expression
In lineage-committed progenitor cells, this compound has been shown to up-regulate cardiac marker expression, as well as induce cardiac functional properties. This includes the induction of cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates this compound’s promise in improving cardiac repair via cell therapy (Mike et al., 2014).
Transdifferentiation of Progenitor Cells
This compound can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. The study found that this compound could activate transcription factors significant for pre-cardiomyogenic cells, such as GATA4, Nkx2.5, and Tbx5, in these cells. These findings are clinically significant as HBPCs offer an accessible source of progenitor cells for heart disease therapy (Yau et al., 2011).
Cardioprotective Effects
In the context of myocardial infarction, c-kit+ cells, which are modulated by this compound, establish a proangiogenic milieu in the infarct border zone. This involves increasing VEGF and reversing the cardiac ratio of angiopoietin-1 to angiopoietin-2, potentiating endothelial mitogenesis and leading to efficient cardiac repair (Fazel et al., 2006).
Eigenschaften
Molekularformel |
C13H16N4O2 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
LKBSMPFEKIBRGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |
Piktogramme |
Irritant |
Synonyme |
cardiogenol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
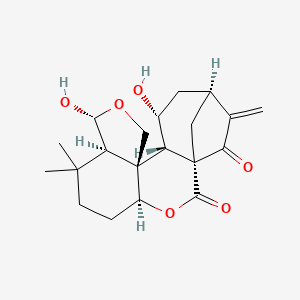
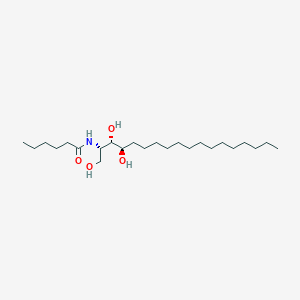
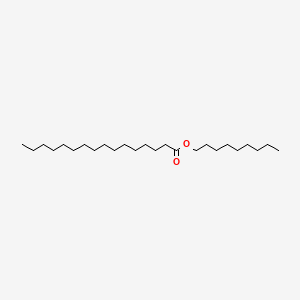
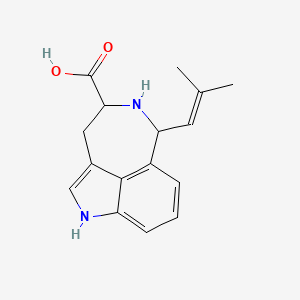
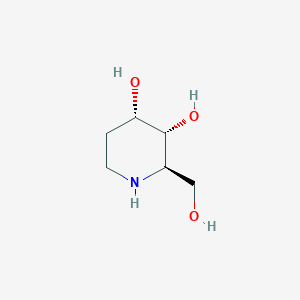
![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
